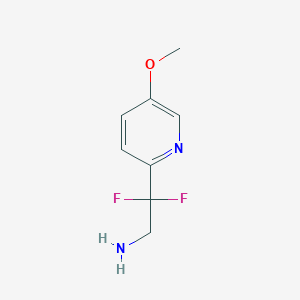

2,2-Difluoro-2-(5-methoxypyridin-2-yl)ethanamine

Description

2,2-Difluoro-2-(5-methoxypyridin-2-yl)ethanamine is a fluorinated ethanamine derivative featuring a 5-methoxypyridin-2-yl substituent. The geminal difluoro group enhances metabolic stability and modulates electronic properties, while the 5-methoxy group on the pyridine ring may influence solubility and receptor interactions .

Properties

IUPAC Name |

2,2-difluoro-2-(5-methoxypyridin-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2N2O/c1-13-6-2-3-7(12-4-6)8(9,10)5-11/h2-4H,5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKHZBOQWKIODP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)C(CN)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00855916 | |

| Record name | 2,2-Difluoro-2-(5-methoxypyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256836-05-1 | |

| Record name | 2,2-Difluoro-2-(5-methoxypyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2,2-Difluoro-2-(5-methoxypyridin-2-yl)ethanamine (CAS Number: 1256836-05-1) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

The molecular formula of this compound is , with a molecular weight of 188.175 g/mol. The compound exhibits a high purity level (>97%) and is categorized as a main product in various chemical catalogs .

| Property | Value |

|---|---|

| Molecular Formula | C8H10F2N2O |

| Molecular Weight | 188.175 g/mol |

| CAS Number | 1256836-05-1 |

| Purity | >97% |

Biological Activity

Research into the biological activity of this compound has indicated its potential role in various therapeutic applications. Notably, studies have focused on its effects on cell proliferation and anti-fibrotic properties.

Anti-Fibrotic Activity

A significant study evaluated the anti-fibrotic effects of compounds similar to this compound. It was found that certain derivatives inhibited collagen expression in hepatic stellate cells, suggesting potential applications in treating liver fibrosis. The half-maximal inhibitory concentration (IC50) values for these compounds were reported to be around 45.69 μM and 45.81 μM .

Cell Viability Assays

MTT assays were conducted to assess the cytotoxicity of the compound on various cell lines. The results indicated minimal cytotoxic effects at concentrations below 100 μM, suggesting a favorable safety profile for further development .

Case Study 1: Hepatic Stellate Cells

A study involving hepatic stellate cells demonstrated that treatment with derivatives of this compound significantly reduced collagen type I alpha 1 (COL1A1) protein expression. This reduction indicates the compound's potential in mitigating fibrosis-related conditions .

Case Study 2: Cardiotoxicity Evaluation

In another investigation focusing on related compounds, cardiotoxicity was assessed through various assays including rat electrocardiography and hERG channel assays. Although not directly tested on this compound, these studies highlight the importance of evaluating cardiac safety in drug development .

Scientific Research Applications

Medicinal Chemistry

The primary applications of 2,2-difluoro-2-(5-methoxypyridin-2-yl)ethanamine are in medicinal chemistry where it is studied for its biological activity. Preliminary investigations suggest that it may interact with neurotransmitter systems, indicating potential therapeutic uses in treating neurological disorders. Specifically, its structure suggests possible interactions with receptors involved in neurotransmission, such as serotonin and dopamine receptors.

Neuropharmacology

Research indicates that this compound could play a role in neuropharmacology due to its ability to bind to specific biological targets. Initial studies have highlighted its potential implications in conditions related to neurotransmitter imbalances. Techniques such as molecular docking and binding assays are being employed to elucidate the mechanisms of action and therapeutic potential of this compound.

Synthetic Organic Chemistry

The compound is also significant in synthetic organic chemistry. Various synthetic routes can be employed for its production, making it accessible for further research and application development. The versatility in synthesis allows for modifications that could enhance its biological activity or tailor it for specific applications.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

- Binding Affinity Studies: Initial studies using radiolabeled ligands have shown promising binding affinities to serotonin receptors, suggesting potential antidepressant properties.

- Neurotransmitter Release Modulation: In vitro experiments indicate that this compound may influence the release of key neurotransmitters such as dopamine and norepinephrine, which are crucial in mood regulation.

- Toxicological Assessments: Toxicological evaluations are ongoing to assess the safety profile of this compound, ensuring that any therapeutic applications do not pose significant risks.

Comparison with Similar Compounds

2-(5-Chloropyridin-2-yl)-2,2-difluoroethan-1-amine (CAS 780769-87-1)

- Structural Difference : Chlorine replaces the methoxy group at the 5-position of the pyridine ring.

- This compound is used in medicinal chemistry for its halogen-bonding capabilities .

2,2-Difluoro-2-(pyridin-2-yl)ethanamine

- Structural Difference : Lacks the 5-methoxy substituent.

- Impact: Used in the synthesis of nNOS inhibitors (e.g., compound 3f in –2). The absence of the methoxy group reduces steric bulk and polarity, which may affect oral bioavailability and selectivity .

Aromatic Ring Modifications

2,2-Difluoro-2-(quinolin-2-yl)ethanamine (CAS 1417189-45-7)

- Structural Difference: Pyridine replaced with a quinoline ring (a bicyclic aromatic system).

- This compound is explored in kinase inhibitor research .

2,2-Difluoro-2-(4-methylphenyl)ethan-1-amine (CAS 1393532-34-7)

- Structural Difference : Pyridine replaced with a 4-methylphenyl group.

Functional Group Additions

2-(5-Methoxypyridin-2-yl)ethanamine Hydrochloride (CAS 1624262-52-7)

- Structural Difference : Lacks the geminal difluoro group; exists as a hydrochloride salt.

- Impact : The absence of fluorine reduces metabolic stability, while the hydrochloride salt enhances aqueous solubility for in vitro assays .

Data Table: Key Structural and Pharmacological Comparisons

| Compound Name | Substituent/Ring Modification | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Properties/Applications |

|---|---|---|---|---|---|

| 2,2-Difluoro-2-(5-methoxypyridin-2-yl)ethanamine | 5-methoxy-pyridine | C₈H₁₀F₂N₂O | ~200 (estimated) | Not listed | Potential nNOS inhibition, enhanced solubility |

| 2-(5-Chloropyridin-2-yl)-2,2-difluoroethanamine | 5-chloro-pyridine | C₇H₇ClF₂N₂ | 204.60 | 780769-87-1 | Halogen-bonding in enzyme inhibition |

| 2,2-Difluoro-2-(quinolin-2-yl)ethanamine | Quinoline ring | C₁₁H₁₀F₂N₂ | 216.21 | 1417189-45-7 | Kinase inhibitor scaffolds |

| 2,2-Difluoro-2-(4-methylphenyl)ethanamine | 4-methylphenyl | C₉H₁₁F₂N | 171.19 | 1393532-34-7 | Improved lipophilicity for CNS targets |

| 2-(5-Methoxypyridin-2-yl)ethanamine | No difluoro group | C₈H₁₂N₂O | 152.19 | 1060801-81-1 | Solubility-focused intermediates |

Q & A

Q. What are the common synthetic routes for 2,2-Difluoro-2-(5-methoxypyridin-2-yl)ethanamine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution : Reacting a pyridine precursor (e.g., 5-methoxypyridin-2-yl derivatives) with difluoroethylating agents under controlled conditions (e.g., using NaH or K₂CO₃ as bases) .

- Chiral resolution : Use of chiral amines or catalysts to isolate enantiomers, critical for pharmacological studies .

- Purification : Column chromatography or recrystallization to achieve >95% purity. Optimization focuses on temperature control (e.g., 0–25°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios to minimize byproducts .

Q. How do structural features of this compound influence its physicochemical properties and characterization?

Key structural elements include:

- Difluoroethyl group : Enhances metabolic stability and lipophilicity, measured via logP assays .

- 5-Methoxypyridine ring : Contributes to π-π stacking interactions with biological targets, validated by X-ray crystallography .

- Amine moiety : Facilitates salt formation (e.g., hydrochloride) for improved solubility, confirmed by pH-dependent solubility tests .

Q. Characterization methods :

- NMR (¹H/¹³C/¹⁹F) for structural elucidation.

- HPLC-MS for purity and molecular weight verification .

Q. What methodologies are used to assess the biological activity of this compound?

- Receptor binding assays : Radioligand displacement studies (e.g., 5-HT1A serotonin receptors) to determine IC₅₀ values .

- In vitro cytotoxicity : MTT assays on cell lines (e.g., HEK293) to evaluate therapeutic windows .

- Computational docking : Molecular dynamics simulations to predict binding modes with targets like kinases or GPCRs .

Advanced Research Questions

Q. How can enantiomeric purity be controlled during synthesis, and what analytical tools validate it?

- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to direct stereochemistry during key steps .

- Chiral HPLC : Paired with polarimetric detection to resolve enantiomers (e.g., Chiralpak AD-H column) .

- Circular dichroism (CD) : Confirms absolute configuration by comparing experimental and simulated spectra .

Q. How should researchers address contradictions in reported biological activities across structural analogs?

- Comparative SAR analysis : Tabulate analogs with substitutions (e.g., methyl vs. methoxy groups) and correlate with activity:

| Compound | Substituent Position | Biological Activity (IC₅₀, nM) | Target Receptor |

|---|---|---|---|

| 2,2-Difluoro-2-(5-MeO-pyridin-2-yl)ethanamine | 5-MeO | 12.3 ± 1.5 | 5-HT1A |

| 2-(6-Me-pyridin-2-yl)ethanamine | 6-Me | 45.7 ± 3.2 | 5-HT2B |

| 1-(3-Fluoropropyl)piperidine | Fluoropropyl | >100 | None |

Data derived from

- Mechanistic studies : Use mutagenesis or knockout models to isolate target-specific effects .

Q. What experimental designs elucidate the compound’s interaction mechanisms with biological targets?

- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) in real-time .

- Cryo-EM : Resolve compound-target complexes at near-atomic resolution .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?

- Forced degradation studies : Expose to acidic (pH 2), neutral (pH 7.4), and alkaline (pH 10) buffers at 40°C for 48 hours. Monitor degradation via UPLC-MS .

- Lyophilization : Assess stability in lyophilized vs. solution states using accelerated aging protocols (40°C/75% RH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.